

physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methylpyridine-4-carboxylic acid

Cat. No.: B1345685

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylisonicotinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, including the chloro and methyl substitutions on the isonicotinic acid backbone, provide a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid, along with detailed experimental protocols and logical workflows relevant to its synthesis and potential applications.

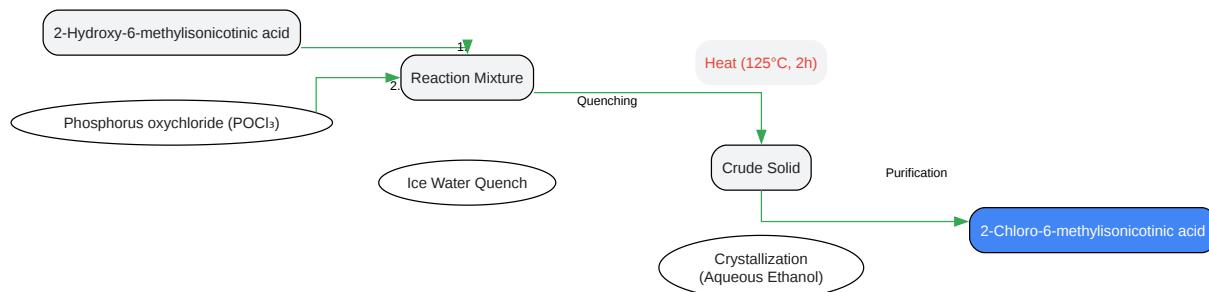
Physical and Chemical Characteristics

The fundamental physical and chemical properties of 2-Chloro-6-methylisonicotinic acid are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

Property	Value	Reference
CAS Number	25462-85-5	
Molecular Formula	C ₇ H ₆ CINO ₂	
Molecular Weight	171.58 g/mol	
Appearance	White to light yellow powder or crystals	
Melting Point	204 °C (decomposition)	
Boiling Point	Data not available	
Solubility	Soluble in methanol. Insoluble in ethanol and dichloromethane.	

Chemical Identifiers and Spectral Data


Identifier/Spectrum	Data	Reference
SMILES	<chem>Cc1cc(cc(Cl)n1)C(=O)O</chem>	
InChI	1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3H,1H3,(H,10,11)	
¹ H NMR	<p>Spectral data not explicitly available in the searched literature. However, for the similar compound 2-chloro-6-methylaniline, aromatic protons are observed at 6.65–7.15 ppm and the methyl group protons at 2.20 ppm.</p>	[1][2]
¹³ C NMR	<p>Spectral data not explicitly available in the searched literature. For the similar compound 2-chloro-6-methylaniline, aromatic carbons are observed at 118.5–141.4 ppm.</p>	[1]
IR Spectroscopy	<p>Specific spectral data not available. A related compound, 2-chloro-6-methyl pyridine, has been analyzed by FT-IR.</p>	[3]
Mass Spectrometry	<p>A characteristic chlorine isotope pattern (M, M+2) would be expected.</p>	[4]
pKa	Data not available	

Experimental Protocols

Synthesis of 2-Chloro-6-methylisonicotinic Acid (Proposed)

While a direct and detailed experimental protocol for the synthesis of 2-Chloro-6-methylisonicotinic acid was not found in the available literature, a plausible synthetic route can be adapted from the synthesis of its isomer, 2-chloro-6-methylnicotinic acid. The following is a proposed experimental protocol based on this analogy.

Reaction Scheme:

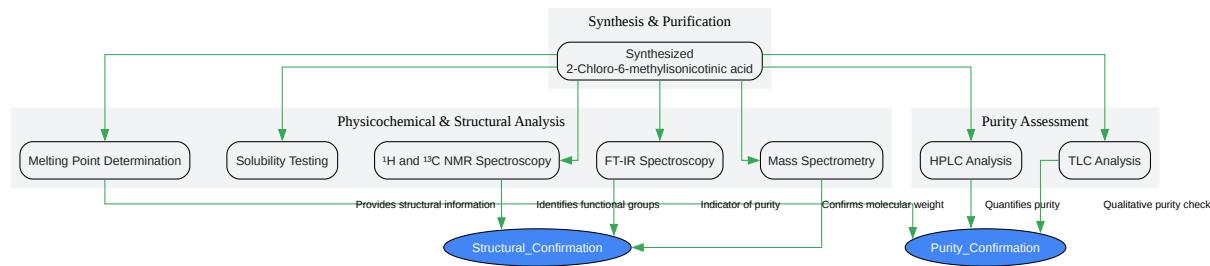
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 2-Chloro-6-methylisonicotinic acid.

Materials:

- 2-Hydroxy-6-methylisonicotinic acid
- Phosphorus oxychloride (POCl₃)
- Aqueous ethanol
- Ice

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and flask
- Filter paper


Procedure:

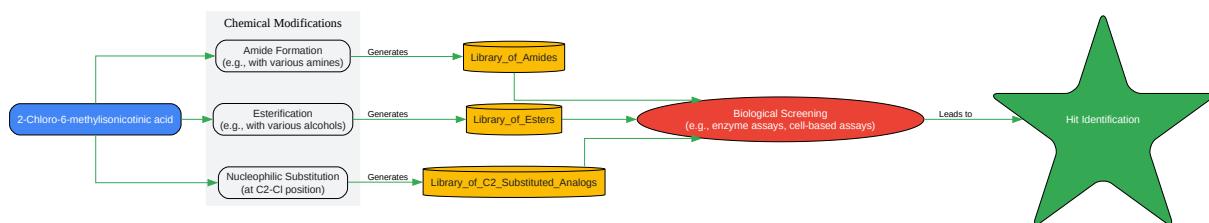
- In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-6-methylisonicotinic acid (1 equivalent) with phosphorus oxychloride (excess, e.g., 5-10 equivalents).
- Heat the reaction mixture at 125°C for 2 hours.[\[5\]](#)
- After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
- Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water.
- Purify the crude product by crystallization from aqueous ethanol to yield 2-Chloro-6-methylisonicotinic acid.[\[5\]](#)

Note: This is a proposed synthesis and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 2-Chloro-6-methylisonicotinic acid.

[Click to download full resolution via product page](#)


Caption: A logical workflow for the characterization of 2-Chloro-6-methylisonicotinic acid.

Reactivity and Potential Applications

2-Chloro-6-methylisonicotinic acid serves as a valuable intermediate in organic synthesis. The chloro-substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.

While specific signaling pathways involving this compound are not well-documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests its potential as a building block in the development of novel therapeutic agents and agrochemicals. For instance, a related compound, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of PARP inhibitors used in cancer therapy.^[6] This suggests that 2-Chloro-6-methylisonicotinic acid could be explored for similar applications.

The following diagram illustrates a generalized workflow for the derivatization of 2-Chloro-6-methylisonicotinic acid for potential drug discovery applications.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the derivatization and screening of 2-Chloro-6-methylisonicotinic acid.

Conclusion

2-Chloro-6-methylisonicotinic acid is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its known physical and chemical properties, a proposed synthetic route, and logical workflows for its characterization and derivatization. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and biological activities, which will undoubtedly open new avenues for its application in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical characteristics of 2-Chloro-6-methylisonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345685#physical-and-chemical-characteristics-of-2-chloro-6-methylisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com